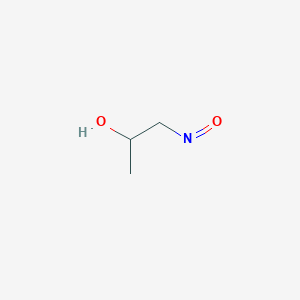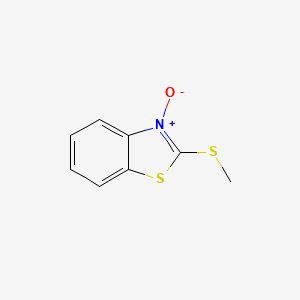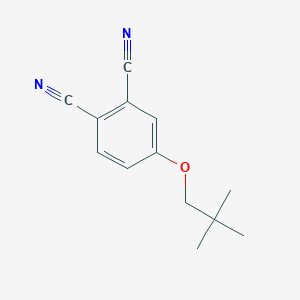
4-(2,2-Dimethylpropoxy)benzene-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-Dimethylpropoxy)benzene-1,2-dicarbonitrile is an organic compound with a complex structure that includes a benzene ring substituted with a 2,2-dimethylpropoxy group and two cyano groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylpropoxy)benzene-1,2-dicarbonitrile typically involves electrophilic aromatic substitution reactions. One common method starts with 4,5-diiodobenzene-1,2-dicarbonitrile, which can be prepared from commercially available phthalimide . The reaction conditions often involve the use of strong electrophiles and bases to facilitate the substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
4-(2,2-Dimethylpropoxy)benzene-1,2-dicarbonitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
科学的研究の応用
4-(2,2-Dimethylpropoxy)benzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(2,2-Dimethylpropoxy)benzene-1,2-dicarbonitrile involves its interaction with molecular targets through its functional groups. The cyano groups can participate in hydrogen bonding and other interactions, while the benzene ring can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
類似化合物との比較
Similar Compounds
Benzene-1,2-dicarbonitrile: Lacks the 2,2-dimethylpropoxy group, making it less sterically hindered.
4,5-Diiodobenzene-1,2-dicarbonitrile: Contains iodine substituents instead of the 2,2-dimethylpropoxy group.
1,2-Dicyanobenzene: A simpler structure with only two cyano groups attached to the benzene ring.
Uniqueness
4-(2,2-Dimethylpropoxy)benzene-1,2-dicarbonitrile is unique due to the presence of the 2,2-dimethylpropoxy group, which introduces steric hindrance and can affect the compound’s reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
特性
CAS番号 |
93672-98-1 |
|---|---|
分子式 |
C13H14N2O |
分子量 |
214.26 g/mol |
IUPAC名 |
4-(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C13H14N2O/c1-13(2,3)9-16-12-5-4-10(7-14)11(6-12)8-15/h4-6H,9H2,1-3H3 |
InChIキー |
IPSZKFFEYSLJLK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)COC1=CC(=C(C=C1)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


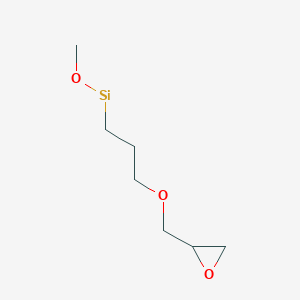



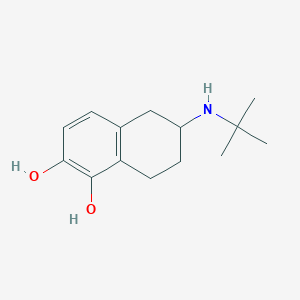
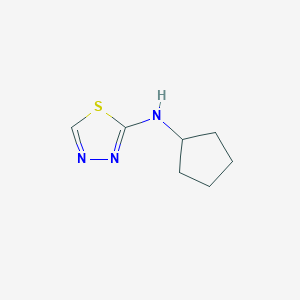
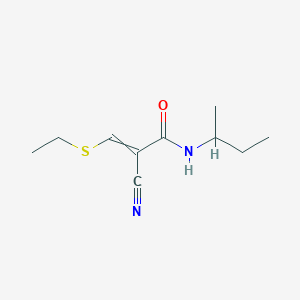
![Glycine, N-[(5-bromo-2-hydroxyphenyl)methylene]-](/img/structure/B14369526.png)
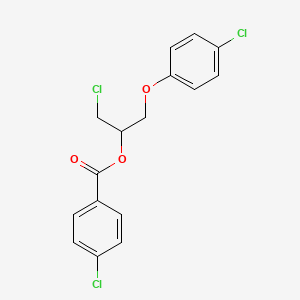
![2-[Bromo(phenyl)methyl]benzonitrile](/img/structure/B14369542.png)
![N-(3-Hydroxyphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369553.png)
![N-(4-Amino-2-hydroxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14369557.png)
